molecular formula C14H13N3O2S B2506846 N-(((5-Methylisoxazol-3-YL)amino)thioxomethyl)-3-phenylprop-2-enamide CAS No. 1025614-69-0

N-(((5-Methylisoxazol-3-YL)amino)thioxomethyl)-3-phenylprop-2-enamide

Cat. No. B2506846
CAS RN: 1025614-69-0
M. Wt: 287.34
InChI Key: WMZIWNXDEAFSSD-BQYQJAHWSA-N
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Description

The compound "N-(((5-Methylisoxazol-3-YL)amino)thioxomethyl)-3-phenylprop-2-enamide" is a chemical entity that appears to be related to various synthesized compounds with potential biological applications. Although the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds and their synthesis, characterization, and biological evaluation, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of related compounds involves the use of microwave-assisted methods, as well as solvent-free conditions, which are modern techniques that enhance reaction rates and improve yields. For instance, Schiff's bases containing a thiadiazole scaffold and benzamide groups were synthesized under microwave irradiation, which is a solvent-free method . Similarly, N-unsubstituted β-enamino thioesters were synthesized from 3-arylisoxazoles or 3-aryl-5-phenylthio-2-isoxazolines, indicating that isoxazole derivatives can be key intermediates in the synthesis of related compounds . These methods suggest that the synthesis of "N-(((5-Methylisoxazol-3-YL)amino)thioxomethyl)-3-phenylprop-2-enamide" could also involve microwave-assisted techniques or solvent-free conditions to improve efficiency.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various analytical techniques such as IR, NMR, mass spectral study, and elemental analysis . Additionally, X-ray crystallography has been used to determine the structure of a compound with a 5-methylisoxazole moiety, which provides detailed information about the molecular geometry and intramolecular interactions . These techniques would likely be applicable in analyzing the molecular structure of "N-(((5-Methylisoxazol-3-YL)amino)thioxomethyl)-3-phenylprop-2-enamide" to confirm its identity and purity.

Chemical Reactions Analysis

The papers discuss the conversion of β-enamino thioesters into various derivatives, such as β-enamino esters, β-enamino amides, and β-keto amides . This indicates that the compound may also undergo similar transformations, which could be useful in the development of new chemical entities with potential biological activities.

Physical and Chemical Properties Analysis

While the papers do not directly provide physical and chemical properties of the specific compound, they do offer insights into the properties of similar compounds. For example, the synthesized compounds in the studies were evaluated for their in vitro anticancer activity , and their inhibitory potential against various enzymes . These evaluations suggest that "N-(((5-Methylisoxazol-3-YL)amino)thioxomethyl)-3-phenylprop-2-enamide" may also possess biological activities that could be explored in similar assays. Additionally, computational studies were performed to predict ADMET properties, indicating that the compound could have good oral drug-like behavior .

Scientific Research Applications

Anticonvulsant Activity and Toxicity Studies

A study by Jackson et al. (2012) explored the anticonvulsant activity of analogs of N-(((5-Methylisoxazol-3-YL)amino)thioxomethyl)-3-phenylprop-2-enamide in mice and rats. The study provides insights into the toxicity of these analogs and hypothesizes their mechanism of action.

Synthesis of Thiazoles

Kumar, Parameshwarappa, and Ila (2013) developed a method for the chemoselective thionation-cyclization of functionalized enamides, including N-(((5-Methylisoxazol-3-YL)amino)thioxomethyl)-3-phenylprop-2-enamide, to synthesize 2,4,5-trisubstituted thiazoles. This method contributes to the broader field of organic synthesis (Kumar et al., 2013).

Novel Synthesis Methods

Vitale, Nunno, and Scilimati (2010) reported a novel synthesis process for N-unsubstituted β-enamino thioesters from 3-arylisoxazoles, which is relevant for understanding and improving the synthesis of compounds like N-(((5-Methylisoxazol-3-YL)amino)thioxomethyl)-3-phenylprop-2-enamide (Vitale et al., 2010).

Crystallographic Studies

Çelik et al. (2007) conducted a study on the crystallographic structure of a similar compound, N-[5-Methylisoxazole amino-3-yl]-3,5-di-tert-butylsalicylaldimine. This research contributes to the understanding of the molecular structure and properties of related compounds (Çelik et al., 2007).

Amino Acid Antagonists Research

Krogsgaard‐Larsen et al. (1991) explored novel excitatory amino acid (EAA) receptor antagonists based on the isoxazole amino acid structure. These studies provide insights into the neurological applications of similar compounds (Krogsgaard‐Larsen et al., 1991).

Synthesis and Structural Analysis

Research by Martins et al. (2002) included the synthesis of various 3-methylisoxazole-5-carboxamides, which are structurally related to the compound . This contributes to the understanding of the synthesis and structural aspects of these compounds (Martins et al., 2002).

Future Directions

The future directions for research on “N-(((5-Methylisoxazol-3-YL)amino)thioxomethyl)-3-phenylprop-2-enamide” could include further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. These studies could provide valuable information for potential applications of this compound .

properties

IUPAC Name

(E)-N-[(5-methyl-1,2-oxazol-3-yl)carbamothioyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S/c1-10-9-12(17-19-10)15-14(20)16-13(18)8-7-11-5-3-2-4-6-11/h2-9H,1H3,(H2,15,16,17,18,20)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMZIWNXDEAFSSD-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=S)NC(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NO1)NC(=S)NC(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(((5-Methylisoxazol-3-YL)amino)thioxomethyl)-3-phenylprop-2-enamide

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